Glucocheirolin
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Overview
Description
Glucocheirolin: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a butanimidate moiety with sulfooxy and methylsulfonyl substituents. The monopotassium salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
It’s known that glucocheirolin belongs to the class of glucosinolates , which are known to have a wide range of biological activities .
Mode of Action
This compound, like other glucosinolates, is hydrolyzed by the enzyme myrosinase . This hydrolysis process produces a variety of compounds, including isothiocyanates, thiocyanates, nitriles, and thiones
Biochemical Pathways
Glucosinolates are known to play a role in plant defense mechanisms . They can also have anti-cancer, disease-resistance, and insect-resistance properties .
Pharmacokinetics
Glucosinolates like this compound are typically hydrophilic , suggesting they might be readily absorbed and distributed in aqueous environments within the body.
Result of Action
This compound is known to possess antinutritional and toxic effects in rats .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Additionally, environmental pollution can affect the biosynthesis of glucosinolates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocheirolin involves multiple steps:
Formation of the Glucopyranose Ring: The synthesis begins with the formation of the glucopyranose ring, which is achieved through the cyclization of glucose derivatives under acidic conditions.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the glucopyranose derivative.
Attachment of the Butanimidate Moiety: The butanimidate moiety is attached through a condensation reaction involving a butanimidate precursor and the glucopyranose-thio intermediate.
Sulfonation and Methylsulfonylation: The final steps involve the sulfonation and methylsulfonylation of the butanimidate moiety, followed by the addition of potassium ions to form the monopotassium salt
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfooxy and methylsulfonyl groups, converting them to their corresponding alcohols and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Thiols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, Glucocheirolin is used as a probe to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural glucose derivatives makes it a useful tool in biochemical assays .
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- beta-d-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt
- beta-d-Glucopyranose, 1-thio-, 1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], monopotassium salt
Uniqueness
Compared to similar compounds, Glucocheirolin has a unique butanimidate moiety, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific functional group interactions .
Properties
CAS No. |
15592-36-6 |
---|---|
Molecular Formula |
C11H21NO11S3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
OFKKQTQFWWIRBD-ZHVGPZTNSA-N |
SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Isomeric SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Key on ui other cas no. |
15592-36-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the hydrolysis products of glucocheirolin exert their anti-cancer effects?
A1: While the exact mechanisms are still under investigation, studies suggest that ITCs derived from this compound, like other ITCs, may inhibit cancer cell growth by:
- Inducing apoptosis: ITCs can trigger programmed cell death in cancer cells [].
- Inhibiting cell cycle progression: These compounds can interfere with the cell cycle, halting the uncontrolled proliferation of cancer cells [].
Q2: How does the structure of this compound relate to its biological activity?
A4: The structure of this compound determines the specific ITC produced upon hydrolysis. The side chain structure of the glucosinolate dictates the chemical structure of the resulting ITC, which ultimately influences its biological activity []. Different ITCs exhibit varying levels of fungitoxic activity and potentially different anticancer activities [, ].
Q3: Can this compound be used as a feeding stimulant for insects?
A5: Yes, research suggests that this compound can act as a feeding stimulant for certain insect species, like the diamondback moth (Plutella xylostella) [, ]. This stimulatory effect is attributed to the presence of the glucosinolate molecule itself, rather than its hydrolysis products [, ].
Q4: How is this compound content analyzed in plants?
A4: Several analytical techniques can be used to identify and quantify this compound in plant material. These include:
- High-performance liquid chromatography (HPLC): This method separates and quantifies individual glucosinolates based on their chemical properties [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique analyzes volatile compounds released upon glucosinolate hydrolysis, providing indirect evidence of their presence and abundance [, ].
- Liquid chromatography-mass spectrometry (LC-MS): This powerful method combines the separation capabilities of HPLC with the detection sensitivity and specificity of MS, enabling accurate identification and quantification of glucosinolates [].
Q5: What factors can influence this compound content in plants?
A5: Several factors can contribute to the variation in this compound content among different plant species and varieties, including:
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